molecular formula C9H16 B14601574 Nona-1,4-diene CAS No. 60835-96-3

Nona-1,4-diene

Cat. No.: B14601574
CAS No.: 60835-96-3
M. Wt: 124.22 g/mol
InChI Key: ZHDCVEXTJJYIGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nona-1,4-diene is an organic compound classified as a diene, which means it contains two double bonds. The structure of this compound consists of a nine-carbon chain with double bonds located at the first and fourth carbon atoms. This compound is part of the larger family of conjugated dienes, which are known for their unique chemical properties and reactivity due to the presence of alternating single and double bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nona-1,4-diene can be synthesized through various methods, including the dehydration of alcohols and the dehydrohalogenation of organohalides. One common method involves the free radical halogenation of the allylic carbon of an alkene using N-bromosuccinimide (NBS) followed by dehydrohalogenation . Another approach is the acid-catalyzed double dehydration of diols, which involves removing water molecules from the diol to form the diene .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize catalysts and optimized reaction conditions to facilitate the formation of the desired diene. For example, the use of cobalt-catalyzed hydrovinylation reactions has been explored for the efficient production of dienes .

Chemical Reactions Analysis

Types of Reactions

Nona-1,4-diene undergoes various chemical reactions, including:

    Addition Reactions: These include 1,2- and 1,4-addition reactions with strong acids like hydrogen bromide (HBr).

    Diels-Alder Reactions: This reaction involves the diene reacting with a dienophile to form a six-membered ring.

Common Reagents and Conditions

Major Products Formed

    Bromoalkenes: From addition reactions with HBr.

    Cyclohexenes: From Diels-Alder reactions with various dienophiles.

Scientific Research Applications

Nona-1,4-diene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of Nona-1,4-diene in chemical reactions involves the formation of resonance-stabilized carbocations during addition reactions. In the case of Diels-Alder reactions, the diene must adopt an s-cis conformation to react with the dienophile, leading to the formation of new sigma bonds and a cyclic product .

Comparison with Similar Compounds

Similar Compounds

    1,3-Butadiene: A simpler conjugated diene with two double bonds separated by a single bond.

    Isoprene: A naturally occurring diene with a similar structure but different reactivity due to the presence of a methyl group.

Uniqueness

Nona-1,4-diene is unique due to its longer carbon chain and the specific positioning of its double bonds, which confer distinct reactivity and stability compared to shorter dienes like 1,3-butadiene .

Properties

CAS No.

60835-96-3

Molecular Formula

C9H16

Molecular Weight

124.22 g/mol

IUPAC Name

nona-1,4-diene

InChI

InChI=1S/C9H16/c1-3-5-7-9-8-6-4-2/h3,7,9H,1,4-6,8H2,2H3

InChI Key

ZHDCVEXTJJYIGZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.